ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRFKPGBZRRQX-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCC1=CC=C(C=C1)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation: Foundation for α,β-Unsaturated Ester Formation
The Knoevenagel condensation remains the most widely employed method for constructing the α,β-unsaturated ester backbone of this compound. This reaction typically involves the base-catalyzed condensation of ethyl cyanoacetate with an aldehyde or imine derivative. In the case of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate, the reaction proceeds via a two-step sequence:
- Imine Formation : 4-Fluorobenzylamine reacts with formaldehyde or paraformaldehyde to generate an intermediate imine.
- Condensation : The imine undergoes nucleophilic attack by ethyl cyanoacetate in the presence of a base (e.g., piperidine or ammonium acetate), yielding the Z-isomer predominantly due to steric and electronic factors.
Key Reaction Parameters :
- Solvent : Ethanol or toluene at reflux (80–110°C)
- Catalyst : 10 mol% ammonium acetate
- Yield : 65–78% (Z/E ratio > 4:1)
Wittig-Type Olefination for Stereocontrol
Phosphoranylidene reagents offer an alternative route with enhanced stereocontrol. As demonstrated in the synthesis of analogous cyanoacrylates, ethyl cyanoacetate reacts with 4-fluorobenzylamino-substituted aldehydes in the presence of 2-(triphenylphosphoranylidene)-acetonitrile. This method achieves Z-selectivity through a concerted [2+2] cycloaddition mechanism, followed by retro-Diels-Alder cleavage.
Optimized Conditions :
- Reagent : 1.2 eq. 2-(triphenylphosphoranylidene)-acetonitrile
- Temperature : 80°C in dichloromethane
- Z/E Ratio : Up to 9:1
Transesterification for Ester Group Modification
Patent literature describes transesterification as a late-stage modification strategy. Starting from methyl or benzyl cyanoacrylates, the ethyl ester can be installed via acid-catalyzed alcoholysis. While this method avoids harsh condensation conditions, it requires high-purity starting materials to prevent polymerization.
Typical Protocol :
- Depolymerization : Heat cyanoacrylate polymer with excess ethanol (3 eq.) at 120°C.
- Distillation : Isolate ethyl ester under reduced pressure (0.1 mmHg, 85°C).
- Yield : 82–90% (purity >98% by HPLC).
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to achieve Z-selective condensations without solvents. Preliminary data for structurally similar compounds show:
| Parameter | Value |
|---|---|
| Milling time | 2 hr |
| Frequency | 30 Hz |
| Z/E Ratio | 3.5:1 |
| Conversion | 92% |
This method reduces side reactions but currently lags in stereoselectivity compared to solution-phase approaches.
Comparative Analysis of Methodologies
The table below evaluates key synthesis routes based on efficiency, scalability, and stereochemical outcome:
| Method | Yield (%) | Z/E Ratio | Scalability | Cost Index |
|---|---|---|---|---|
| Knoevenagel | 78 | 4:1 | High | $ |
| Wittig Olefination | 72 | 9:1 | Moderate | $$$ |
| Transesterification | 90 | N/A | High | $$ |
| Mechanochemical | 92 | 3.5:1 | Low | $ |
Knoevenagel condensation offers the best balance of cost and stereoselectivity for industrial applications, while Wittig reactions excel in academic settings requiring precise Z-control.
Challenges in Purification and Stabilization
Post-synthetic handling presents unique challenges:
- Polymerization : The electron-deficient double bond undergoes rapid anionic polymerization. Addition of 0.01% SO₂ stabilizes the monomer during storage.
- Isomer Separation : Z/E mixtures require chromatography on silica gel modified with AgNO₃ (5% w/w), achieving >99% Z-purity.
- Crystallization : Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray analysis (mp 112–114°C).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group and the fluorinated phenyl moiety may contribute to enhanced biological activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in Journal of Medicinal Chemistry evaluated a series of cyano-containing acrylates, including this compound, demonstrating significant inhibition of tumor growth in xenograft models.
2. Enzyme Inhibition
This compound has also been studied as a potential inhibitor of specific enzymes involved in cancer metabolism, such as carbonic anhydrases and certain kinases. The inhibition of these enzymes can disrupt cancer cell proliferation and survival.
Material Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers with specific functional properties. Its reactivity allows for the formation of copolymers that can exhibit improved mechanical strength and thermal stability.
| Property | Value |
|---|---|
| Glass Transition Temp | Varies with formulation |
| Tensile Strength | High |
| Thermal Decomposition Temp | >300°C |
2. Coatings and Adhesives
In coatings technology, this compound can be incorporated into formulations to enhance adhesion properties and resistance to environmental degradation. Its fluorinated structure may impart hydrophobic characteristics, making it suitable for protective coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
- Structure: Replaces the 4-fluorobenzylamino group with a 4-chlorophenyl and methoxyamino substituent.
- Synthesis: Prepared via reaction of ethyl cyanoacetate’s lithium salt with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride .
- Crystallography : Crystallizes in the orthorhombic space group Pbca (a = 7.5740 Å, b = 11.337 Å, c = 30.424 Å) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
- Key Difference : Chlorine’s larger atomic radius and polarizability compared to fluorine may alter crystal packing and electronic effects.
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate
- Structure : Features a difluoromethoxy group on the phenyl ring instead of fluorine.
- Properties : Molecular weight = 282.24 g/mol; melting point = 101–103°C. The difluoromethoxy group increases steric bulk and hydrophobicity compared to the main compound .
- Thermodynamics : Similar compounds exhibit heat capacities of 5–80 K in adiabatic calorimetry studies, suggesting fluorine’s electronegativity enhances thermal stability .
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
- Structure: Contains a 4-chlorophenyl and 2,4-difluorophenylamino group.
Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate (CAS 5209-21-2)
- Structure: Lacks the methylamino linker, directly attaching the 4-fluorophenyl group to the propenoate.
- Molecular Weight : 219.21 g/mol (lower than the main compound’s 250.25 g/mol), indicating reduced steric hindrance .
Functional Group Modifications
Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate
- Structure : Substitutes the fluorophenyl group with a pyrazole ring.
- Crystallography : Exhibits disorder in the ethyl ester group (occupancy ratio 0.799:0.201) and intramolecular N–H···O hydrogen bonds forming S(6) rings. Crystal packing is guided by C–H···O/N interactions .
- Biological Relevance : Pyrazole derivatives are associated with antimicrobial and anti-inflammatory activities, highlighting the impact of heterocyclic substituents .
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate
- Structure : Incorporates a phenylurea unit via a carbamoyl linker.
- Synthesis: Formed by heating 2-ethoxyethyl cyanoacetate with phenylurea and triethyl orthoformate.
- Bioactivity : Acts as a photosystem II inhibitor, demonstrating herbicidal activity. Stabilized by intramolecular N–H···O and intermolecular N–H···N hydrogen bonds .
Halogen Substitution Effects
Crystallographic and Thermodynamic Comparisons
Crystal Packing and Hydrogen Bonding
- Main Compound : Likely exhibits N–H···O/N hydrogen bonds similar to analogues, though fluorine’s electronegativity may weaken hydrogen-bond strength compared to –OH or –NH groups .
- 4-Chlorophenyl Derivative : Forms layered structures via N–H···O interactions (N–O distance = 2.89 Å).
- Pyrazole Derivative : Displays C–H···O/N interactions (2.30–2.50 Å) and π-π stacking (3.6 Å interplanar distance).
Thermodynamic Data
- Heat Capacity: Difluoromethoxy analogues show polynomial dependencies in heat capacity (5–370 K), with phase transitions influenced by fluorine’s electron-withdrawing effects .
- Melting Points : Fluorinated compounds generally exhibit lower melting points (e.g., 101–103°C ) than chlorinated or iodinated derivatives due to reduced symmetry.
Biological Activity
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate, with the molecular formula and a molar mass of approximately 234.23 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyano group, an amino group, and a fluorophenyl moiety, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its structural components. The cyano and fluorophenyl groups facilitate interactions with specific molecular targets, potentially modulating various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, although detailed mechanisms remain under investigation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with cell survival and proliferation. The exact pathways involved are still being elucidated, but initial findings indicate that the compound may target specific kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment at concentrations above 25 µM.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of cyanoacetate derivatives with fluorophenylmethylamine. Key steps include:
- Knoevenagel condensation : Reacting ethyl cyanoacetate with 4-fluorobenzylamine under reflux in ethanol or THF, catalyzed by piperidine or acetic acid. Temperature control (60–80°C) is critical to favor the Z-isomer .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Yield improvements (60–75%) are achieved via iterative pH adjustments during workup .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify key signals, such as the cyano group (δ ~110–120 ppm in ¹³C) and Z-configuration olefinic protons (δ 6.5–7.5 ppm, coupling constant J = 10–12 Hz) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, the Z-configuration is confirmed by dihedral angles between the cyano and fluorophenyl groups .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (C₁₃H₁₂FN₂O₂; [M+H]⁺ = 263.09) and purity (>95%) .
Q. What structural features influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Key structural determinants include:
- Electron-withdrawing groups : The cyano group activates the α,β-unsaturated ester for Michael additions or cycloadditions.
- Fluorophenyl moiety : Enhances lipophilicity and stabilizes intermediates via resonance effects. Comparative studies with chlorophenyl analogs show reduced electrophilicity in fluorinated derivatives .
- Steric effects : The Z-configuration creates spatial constraints, favoring regioselective reactions at the β-position .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress using in situ FTIR or NMR to track intermediate formation. For example, Pd-catalyzed coupling reactions require tracking ligand-metal interactions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic attacks on the α,β-unsaturated system .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to probe proton transfer steps in hydrolysis reactions .
Q. What computational strategies are effective for predicting bioactivity or binding affinity of this compound?
- Methodological Answer :
- Molecular docking : Screen against targets like kinase enzymes or GPCRs using AutoDock Vina. The fluorophenyl group often engages in hydrophobic interactions with active-site residues .
- QSAR modeling : Develop regression models correlating substituent effects (e.g., halogen vs. methyl groups) with IC₅₀ values from in vitro assays .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP = 2.1 ± 0.3), guiding toxicity studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring. Compare inhibitory effects on enzymatic targets (e.g., cyclooxygenase-2) .
- Pharmacophore mapping : Identify critical moieties (cyano, fluorophenyl) using 3D alignment tools (e.g., Phase).
- Biological assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/NF-κB inhibition in THP-1 cells) to prioritize leads .
Q. What methodologies address contradictions in reported spectral data or reaction yields?
- Methodological Answer :
- Cross-lab validation : Replicate experiments using standardized protocols (e.g., fixed solvent ratios, catalyst loads). Discrepancies in NMR shifts may arise from residual solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases (CCDC) to identify outliers. For example, conflicting melting points may reflect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
